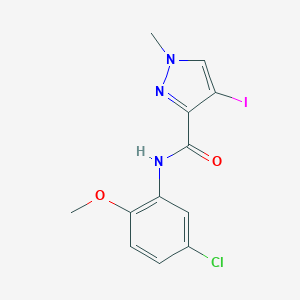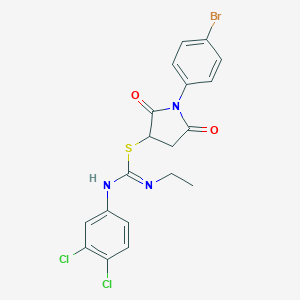![molecular formula C12H15N3OS B447807 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide CAS No. 352219-49-9](/img/structure/B447807.png)
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are widely used in the synthesis of various heterocyclic compounds. The presence of both cyano and thioacetamide groups in the molecule makes it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide can be achieved through the reaction of 3-cyano-6-isobutyl-2-pyridylamine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanolic solution at room temperature . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods
Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as sodium ethoxide.
Substitution Reactions: Common reagents include hydrazonoyl chlorides and sodium ethoxide in ethanolic solutions.
Major Products
The major products formed from these reactions are often heterocyclic compounds, such as aminopyrazoles and pyrazolo[3,4-d]1,2,3-triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and thioacetamide groups. These groups enable the compound to form stable intermediates and final products that can interact with biological targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-N-(2-pyridyl)acetamide: Another cyanoacetamide derivative with similar reactivity.
Thioacetamide: A simpler thioamide compound used in various chemical syntheses.
Uniqueness
2-[(3-cyano-6-isobutyl-2-pyridinyl)sulfanyl]acetamide is unique due to the presence of both cyano and thioacetamide groups, which provide it with a wide range of reactivity and potential biological activities. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .
Eigenschaften
CAS-Nummer |
352219-49-9 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33g/mol |
IUPAC-Name |
2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)5-10-4-3-9(6-13)12(15-10)17-7-11(14)16/h3-4,8H,5,7H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
QYJHIQOGLVQUBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N |
Kanonische SMILES |
CC(C)CC1=NC(=C(C=C1)C#N)SCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B447725.png)
![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B447729.png)
![5-(3-Methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447733.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-iodophenyl)benzamide](/img/structure/B447734.png)
![5-[(2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B447735.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447736.png)
![(8S,8aR)-6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile](/img/structure/B447737.png)

![methyl 6-methyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447740.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B447741.png)
![2-(5-Bromo-furan-2-yl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B447742.png)
![6-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B447746.png)
![N-{3-[(2-{[6-(4-chlorophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}ethanethioyl)amino]phenyl}acetamide](/img/structure/B447747.png)
